pKa Value and Reactivity Comparison of Trifluoromethylphenylboronic Acid Isomers
While the pKa of 3-Isopropoxy-5-trifluoromethylphenylboronic acid has not been directly determined in the literature, its core scaffold, 3-(trifluoromethyl)phenylboronic acid (the meta-isomer), has been characterized. The introduction of the CF3 group at the meta position increases the acidity of the boronic acid group relative to unsubstituted phenylboronic acid [1]. This class-level inference suggests the target compound will also exhibit higher acidity than its non-fluorinated analog, influencing its reactivity in Suzuki couplings. The ortho-isomer, in contrast, has reduced acidity due to steric hindrance, demonstrating that the position of the -CF3 group is critical [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Not directly determined; inferred to be lower (more acidic) than phenylboronic acid. |
| Comparator Or Baseline | Phenylboronic acid (pKa ~8.8) and 2-(trifluoromethyl)phenylboronic acid (higher pKa). |
| Quantified Difference | For the meta-CF3 isomer: pKa is lower (more acidic) than phenylboronic acid. For the ortho-CF3 isomer: pKa is higher (less acidic). |
| Conditions | Spectrophotometric and potentiometric methods. |
Why This Matters
This matters for procurement because the meta-substitution pattern of the -CF3 group is a defining feature that ensures enhanced reactivity compared to the ortho-isomer, which is a key differentiator for synthetic route planning.
- [1] Madura, I. D., et al. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 237-243. View Source
